3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a pyridinyl diazenyl substituent, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the diazenyl intermediate, which is then coupled with a quinazoline derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the diazenyl group to an amine.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), acetic acid, and reflux conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and atmospheric pressure.
Substitution: Sodium hydride (NaH), alkyl halides, and aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline-2-carboxaldehyde derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Alkylated quinazoline derivatives.
Scientific Research Applications
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazoline-2,4(1H,3H)-dione: Known for its potent antibacterial activity.
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Exhibits significant α-glucosidase inhibitory activity.
Azo-4-(3H)quinazolinone derivatives: Used in the development of dyes and pigments with antimicrobial properties.
Uniqueness
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core and a pyridinyl diazenyl substituent. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific applications. Its ability to inhibit tyrosine kinases and its potential as an antimicrobial agent further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
921754-24-7 |
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Molecular Formula |
C19H13N5O2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[4-(pyridin-3-yldiazenyl)phenyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H13N5O2/c25-18-16-5-1-2-6-17(16)21-19(26)24(18)15-9-7-13(8-10-15)22-23-14-4-3-11-20-12-14/h1-12H,(H,21,26) |
InChI Key |
SIOSZMSLJWJPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N=NC4=CN=CC=C4 |
Origin of Product |
United States |
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